molecular formula C16H22Cl2N4 B8255769 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine

2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine

Cat. No.: B8255769
M. Wt: 341.3 g/mol
InChI Key: MYBZVTVNMJGKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties .

Properties

IUPAC Name

2-N,3-N-ditert-butyl-6,7-dichloroquinoxaline-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N4/c1-15(2,3)21-13-14(22-16(4,5)6)20-12-8-10(18)9(17)7-11(12)19-13/h7-8H,1-6H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBZVTVNMJGKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1NC(C)(C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine typically involves the functionalization of 2,3-dichloroquinoxaline with tert-butylamine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoxalines .

Scientific Research Applications

2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the development of fluorescent materials, dyes, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine can be compared with other similar compounds in the quinoxaline family, such as:

    2,3-dichloroquinoxaline: The parent compound used in the synthesis of 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine.

    2,3-diaminoquinoxaline: Another derivative with different substituents that exhibit unique biological activities.

    6,7-dichloroquinoxaline: A related compound with similar chemical properties but different biological activities.

The uniqueness of 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoxaline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.